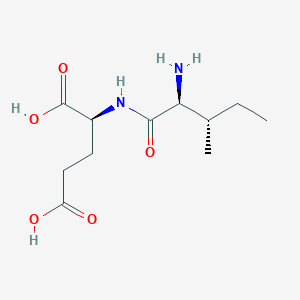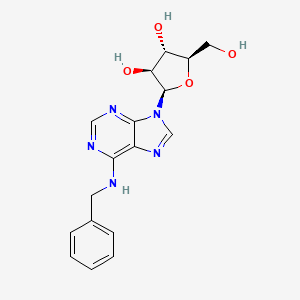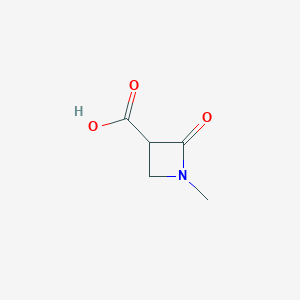
2-(2-Bromoethoxy)-1,4-difluorobenzene
Übersicht
Beschreibung
2-(2-Bromoethoxy)-1,4-difluorobenzene, also known as BEF, is an organic compound used in synthetic chemistry. It is a colorless liquid with a melting point of −20.5 °C and a boiling point of 76.5 °C. BEF is a derivative of benzene, and it is commonly used in the synthesis of organic compounds. BEF has found a wide range of uses in scientific research and laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Organic Synthesis Applications
Synthesis of Fluorinated Compounds : The versatility of halogenated fluorobenzenes, including derivatives similar to 2-(2-Bromoethoxy)-1,4-difluorobenzene, has been demonstrated in organometallic chemistry and transition-metal-based catalysis. These compounds serve as solvents or ligands in reactions due to their reduced π-electron density, offering paths to chemical inertness and facilitating C-H and C-F bond activation reactions (Pike, Crimmin, & Chaplin, 2017).
Synthetic Building Blocks : Research on dibromobenzenes, akin to the structure of interest, highlights their role as valuable precursors for organic transformations. Such compounds are crucial in synthesizing various derivatives through bromination, metalation, and halogen/metal exchange reactions, showcasing their importance in constructing synthetically valuable molecules (Diemer, Leroux, & Colobert, 2011).
Material Science and Analytical Applications
Electrolyte Additives : The structural analogs of this compound have been studied as novel electrolyte additives for lithium-ion batteries. These additives polymerize electrochemically to form protective films on electrodes, enhancing thermal stability and providing overcharge protection, without compromising battery performance (Zhang, 2014).
Supercapacitor Development : Bromine derivatives and other halogenated compounds are investigated for their electrochemical behavior in supercapacitors. These studies focus on the capacitance enhancement via redox-active species, demonstrating the potential of halogenated compounds in energy storage technologies (Frąckowiak et al., 2014).
Eigenschaften
IUPAC Name |
2-(2-bromoethoxy)-1,4-difluorobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrF2O/c9-3-4-12-8-5-6(10)1-2-7(8)11/h1-2,5H,3-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POJSZOUNCJMONM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)OCCBr)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrF2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(4-Methylphenyl)methanesulfonyl]aniline](/img/structure/B3136770.png)




![2-[(4-chlorophenyl)methylsulfanyl]-N-prop-2-enylacetamide](/img/structure/B3136796.png)
![N-(2-methoxy-5-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine](/img/structure/B3136803.png)


![1-[2-(3-Methoxy-4-hydroxyphenyl)ethyl]-4-(3-phenylpropyl)piperazine](/img/structure/B3136816.png)



